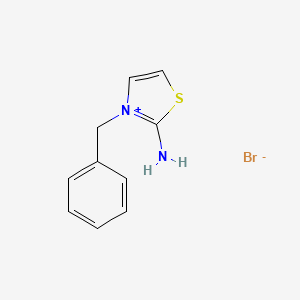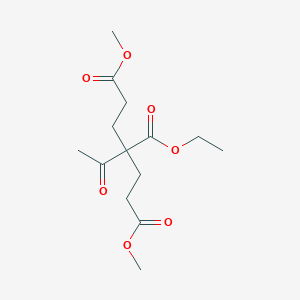
N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic substituents. This compound is particularly interesting due to its unique structure, which combines a benzyl group, a methyl group, and a cyclohexylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine typically involves the reaction of a suitable ketone or aldehyde with hydroxylamine. The general reaction can be represented as follows:
R-C(=O)-R’+NH2OH→R-C(=NOH)-R’+H2O
In this case, the ketone or aldehyde used would be 2-benzyl-2-methylcyclohexanone. The reaction is usually carried out in an aqueous or alcoholic medium, often with the addition of an acid catalyst to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxylamine group.
Major Products:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydroxylamines or amides.
Aplicaciones Científicas De Investigación
N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The specific pathways and targets would depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
- O-benzoylhydroxylamine
- N-hydroxybenzimidazole
- N-(2-methylcyclohexylidene)hydroxylamine
Comparison: N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine is unique due to its specific combination of substituents, which can influence its reactivity and interactions. Compared to O-benzoylhydroxylamine, it has a bulkier structure, which may affect its steric interactions. N-hydroxybenzimidazole, on the other hand, has a different electronic environment due to the presence of the benzimidazole ring, which can influence its reactivity and stability.
Propiedades
Número CAS |
142800-49-5 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C14H19NO/c1-14(10-6-5-9-13(14)15-16)11-12-7-3-2-4-8-12/h2-4,7-8,16H,5-6,9-11H2,1H3 |
Clave InChI |
JVZKPZMIXJMVMY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1=NO)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12541128.png)
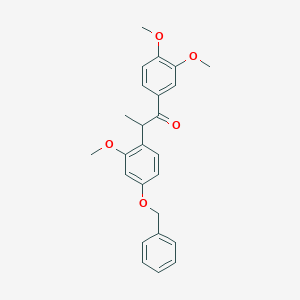


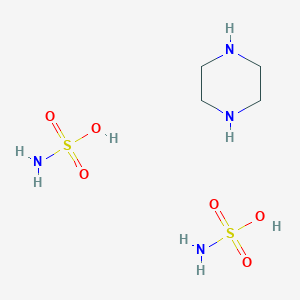
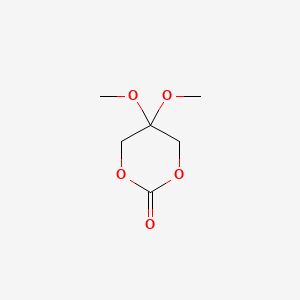
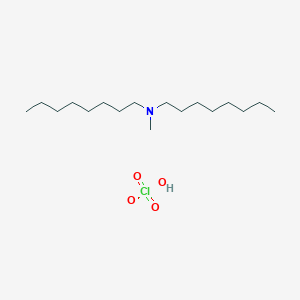
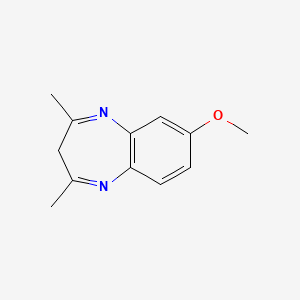
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)

![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)
